molecular formula C5H12ClNO B591777 (R)-2-methylmorpholine hydrochloride CAS No. 168038-14-0

(R)-2-methylmorpholine hydrochloride

Cat. No. B591777
M. Wt: 137.607
InChI Key: PJYFXNZOOMGPIL-NUBCRITNSA-N
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Description

This would involve providing a brief overview of the compound, including its molecular formula, molar mass, and structural formula.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Hydrogen Bonding Characteristics : The hydrochloride salt of N-methylmorpholine exhibits significant hydrogen bonding between halide ions and morpholinium protons, impacting its crystal structure and lattice dimensions (Turnbull, 1997).

  • Use in Pharmaceutical Synthesis : It has been used in the large-scale preparation of pharmaceuticals such as threo-methylphenidate hydrochloride (Ritalin® hydrochloride), with 4-methylmorpholine aiding in the resolution process (Prashad et al., 1999).

  • Structural and Spectral Analysis : The crystal structure and spectral characteristics (FTIR, 1H, and 13C NMR) of complexes of N-methylmorpholine betaine with various acids have been extensively studied, providing insights into its molecular interactions and properties (Dega-Szafran et al., 2002).

  • Formation of Inclusion Compounds : N-Methylmorpholine betaine hydrochloride can form inclusion compounds with other molecules, such as acetonitrile, impacting its structural and bonding characteristics (Dega-Szafran et al., 2002).

  • Quantitative Analysis Methods : Methods have been developed to determine N-methylmorpholine content in substances, utilizing non-aqueous titration with high precision and repeatability, demonstrating its analytical applications (Qia, 2014).

  • Pharmacological Profiles : It's involved in the synthesis of certain pharmacological compounds like R-96544, a novel 5-HT2A receptor antagonist, showing its significance in medicinal chemistry (Ogawa et al., 2002).

  • In Industrial Processes : Its application in the Lyocell process for fiber-making, where it acts as a solvent for cellulose, has been investigated, including the study of side reactions and byproduct formation (Rosenau et al., 2001).

  • Textile Industry Applications : Studies have been conducted on its use in dissolving silk fibroin for spinning and rheological properties, demonstrating its utility in the textile industry (Xu et al., 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential applications for the compound and areas for future research.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “®-2-methylmorpholine hydrochloride”, more specific information might be available in scientific literature or databases. If you have access to these resources, they might be able to provide more detailed information.


properties

IUPAC Name

(2R)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-methylmorpholine hydrochloride

CAS RN

168038-14-0
Record name (2R)-2-METHYLMORPHOLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
B Barlaam, S Cosulich, S Degorce… - Journal of Medicinal …, 2015 - ACS Publications
Several studies have highlighted the dependency of PTEN deficient tumors to PI3Kβ activity and specific inhibition of PI3Kδ has been shown activity against human B-cell cancers. We …
Number of citations: 84 pubs.acs.org
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org

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